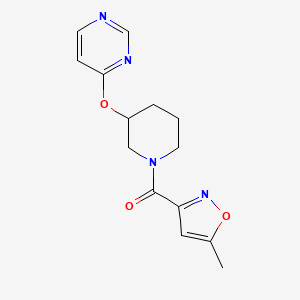

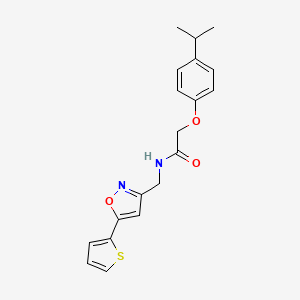

![molecular formula C15H25NO3S B2752272 cyclohexyl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1706384-67-9](/img/structure/B2752272.png)

cyclohexyl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclohexyl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the natural alkaloid, cocaine, and has been synthesized using various methods.2.1]octan-8-yl)methanone.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Regio- and Stereoselective Cyclopentannulation

Cyclohexanone derivatives, including cyclohexyl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone, can undergo cyclopentannulation processes. These reactions involve the treatment with various reagents, leading to the formation of complex bicyclic structures. This has implications in the synthesis of diverse compounds, including natural products and pharmaceutical intermediates (Hiyama, Shinoda, Saimoto, & Nozaki, 1981).

Reactions with Organophosphorus Compounds

Cyclohexanone derivatives are reactive towards certain organophosphorus compounds. These reactions can lead to the formation of unique structures with potential applications in the development of new materials or pharmaceutical agents (Scheibye, Shabana, Lawesson, & Romming, 1982).

Catalysis and Synthetic Applications

N-Monomethylation of Aromatic Primary Amines

Cyclohexanone derivatives can be involved in catalytic processes, such as the N-monomethylation of aromatic primary amines. This demonstrates their utility in facilitating chemical transformations that are significant in synthetic chemistry (Li, Xie, Shan, Sun, & Chen, 2012).

Synthesis of Diterpenoid Alkaloids

Cyclohexanone derivatives play a role in the synthesis of diterpenoid alkaloids, a class of compounds with various biological activities. This underscores their importance in the synthesis of bioactive molecules (Shimizu, Ogiso, & Iwai, 1963).

Bioactivity and Pharmaceutical Research

Compounds with Antifungal Activity

Certain cyclohexanone derivatives, including those structurally related to this compound, have been isolated from natural sources and shown to possess bioactivities, such as antifungal properties. This highlights their potential in pharmaceutical research and development (Wang, Ding, Wang, Du, Liu, Kong, & Li, 2015).

CCR5 Receptor Antagonism

Some cyclohexanone derivatives have been identified as antagonists of the CCR5 receptor, which is significant in the context of HIV research. This application demonstrates the potential of these compounds in medicinal chemistry (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Eigenschaften

IUPAC Name |

cyclohexyl-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3S/c1-20(18,19)14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h11-14H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHIVCQYPNFGHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

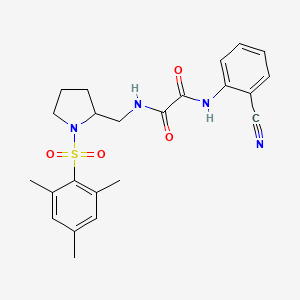

![5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2752191.png)

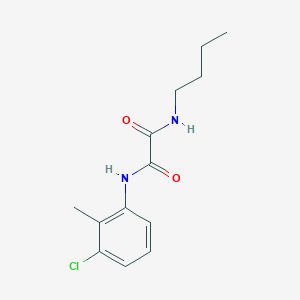

![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)

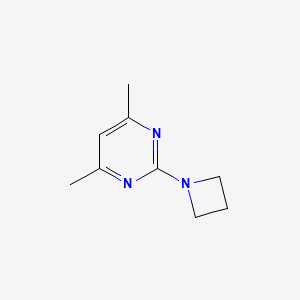

![N-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2752194.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2752206.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)